molecular formula C10H11ClO3 B089159 Ethyl 2-(4-chlorophenoxy)acetate CAS No. 14426-42-7

Ethyl 2-(4-chlorophenoxy)acetate

Cat. No. B089159
CAS RN: 14426-42-7
M. Wt: 214.64 g/mol
InChI Key: QULRDJFRGVHKLN-UHFFFAOYSA-N
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Patent
US06916820B1

Procedure details

A solution of 4-chlorophenoxyacetic acid (Aldrich) (18.62 g, 99.8 mmoles) and concentrated sulfuric acid (Fisher) (2.5 mL) in ethanol (170 mL) was refluxed with stirring under a DRIERITE tube for 96 hours. The reaction solution was cooled in an ice-bath, and the volatiles were removed by spin evaporation in vacuo to a volume of about 100 mL. The liquid was dissolved in dichloromethane (225 mL) and washed with a solution of 5% aqueous sodium bicarbonate (4×100 mL) and finally with brine (1×50 mL). The solution was dried over sodium sulfate and spin evaporated in vacuo to give 19.97 g (93% yield) of ethyl 4-chlorophenoxyacetate as an amber liquid.
Quantity
18.62 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
170 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:12]=[CH:11][C:5]([O:6][CH2:7][C:8]([OH:10])=[O:9])=[CH:4][CH:3]=1.S(=O)(=O)(O)O.[CH2:18](O)[CH3:19]>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([O:6][CH2:7][C:8]([O:10][CH2:18][CH3:19])=[O:9])=[CH:11][CH:12]=1

Inputs

Step One
Name
Quantity
18.62 g
Type
reactant
Smiles
ClC1=CC=C(OCC(=O)O)C=C1
Name
Quantity
2.5 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
170 mL
Type
reactant
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
with stirring under a DRIERITE tube for 96 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction solution was cooled in an ice-bath
CUSTOM
Type
CUSTOM
Details
the volatiles were removed by spin evaporation in vacuo to a volume of about 100 mL
DISSOLUTION
Type
DISSOLUTION
Details
The liquid was dissolved in dichloromethane (225 mL)
WASH
Type
WASH
Details
washed with a solution of 5% aqueous sodium bicarbonate (4×100 mL) and finally with brine (1×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
spin evaporated in vacuo

Outcomes

Product
Details
Reaction Time
96 h
Name
Type
product
Smiles
ClC1=CC=C(OCC(=O)OCC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.97 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.